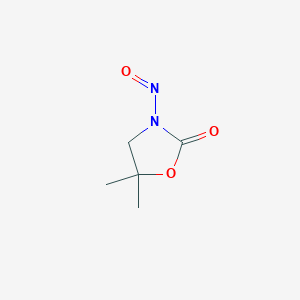

5,5-Dimethyl-3-nitrosooxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

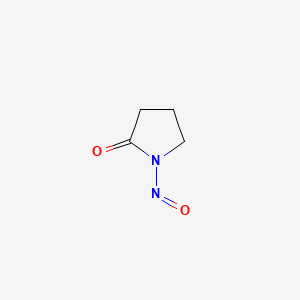

5,5-Dimethyl-3-nitrosooxazolidin-2-one is a chemical compound with the molecular formula C5H8N2O3 . It has an average mass of 144.129 Da and a monoisotopic mass of 144.053497 Da .

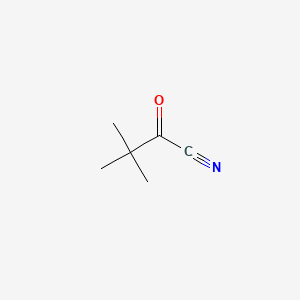

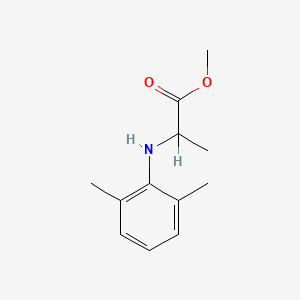

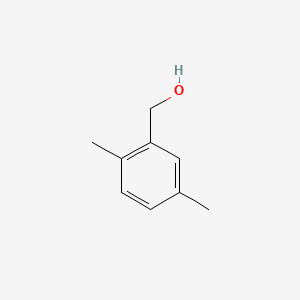

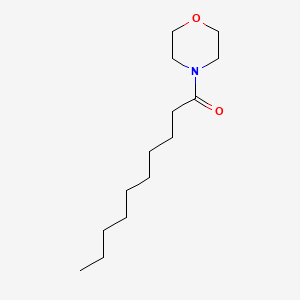

Molecular Structure Analysis

The molecular structure of this compound consists of an oxazolidone ring with two methyl groups attached to the 5th carbon atom and a nitroso group attached to the 3rd carbon atom . The exact three-dimensional structure and conformation may require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.13 . It is recommended to be stored in a refrigerated environment . Further details about its physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Chemical Reactivity and Transformations

The reactivity of 4-methyleneoxazolidin-2-ones, including derivatives like 5,5-Dimethyl-3-nitrosooxazolidin-2-one, has been studied with peroxy acids, leading to oxidative fission and transformation into 4-oxo derivatives. This demonstrates its potential for diverse synthetic applications and structural transformations in organic chemistry (Nuti & Saettone, 1970).

Genotoxicity Studies

Research has compared the genotoxic activities of N-nitrosooxazolidinones, including derivatives of this compound, with other nitroso compounds, revealing insights into their potential DNA-damaging effects and mutagenicity. These findings have implications for understanding the safety and environmental impact of such compounds (Baum et al., 2006).

Synthesis and Applications in Organic Chemistry

Several studies have highlighted the synthesis and application of this compound and related compounds in organic synthesis. These include:

- Practical modifications for the one-pot preparation of chiral oxazolidin-2-ones, demonstrating the compound's utility as a chiral auxiliary and its role in producing pharmaceutically relevant structures with high enantioselectivities (Barta et al., 2000).

- The use of bisoxazolidine ligands in asymmetric copper(I)-catalyzed Henry reactions, where derivatives of this compound are involved in synthesizing nitroaldol products with high yields and enantioselectivities (Spangler & Wolf, 2009).

- Investigations into the conformational control provided by the gem-dimethyl group in chiral oxazolidinones, affecting the stereochemistry of reactions and mimicking larger substituents for enhanced stereocontrol in synthetic applications (Bull et al., 2006).

Properties

IUPAC Name |

5,5-dimethyl-3-nitroso-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-5(2)3-7(6-9)4(8)10-5/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNOAELAGIWULK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)O1)N=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305758 |

Source

|

| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24519-03-7 |

Source

|

| Record name | 24519-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Dimethyl-3-nitrosooxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.